(S)-2-Amino-N-(3,4-dichloro-benzyl)-N-methyl-propionamide
CAS No.:
Cat. No.: VC13413472
Molecular Formula: C11H14Cl2N2O
Molecular Weight: 261.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14Cl2N2O |
|---|---|
| Molecular Weight | 261.14 g/mol |
| IUPAC Name | (2S)-2-amino-N-[(3,4-dichlorophenyl)methyl]-N-methylpropanamide |
| Standard InChI | InChI=1S/C11H14Cl2N2O/c1-7(14)11(16)15(2)6-8-3-4-9(12)10(13)5-8/h3-5,7H,6,14H2,1-2H3/t7-/m0/s1 |
| Standard InChI Key | QBXLBNYXAZAXCG-ZETCQYMHSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N(C)CC1=CC(=C(C=C1)Cl)Cl)N |
| SMILES | CC(C(=O)N(C)CC1=CC(=C(C=C1)Cl)Cl)N |
| Canonical SMILES | CC(C(=O)N(C)CC1=CC(=C(C=C1)Cl)Cl)N |
Introduction
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄Cl₂N₂O |
| Molar Mass (g/mol) | 261.15 |
| Chiral Centers | 1 (S-configuration) |
| Substituents | 3,4-Dichlorobenzyl, N-Methyl |
The absence of direct experimental data for the 3,4-dichloro isomer necessitates reliance on analogs like the 2,3-dichloro variant and iodo-substituted derivatives.
Synthesis and Manufacturing
The synthesis of (S)-2-Amino-N-(3,4-dichloro-benzyl)-N-methyl-propionamide likely follows strategies analogous to those used for its 2,3-dichloro and iodo-substituted counterparts . A proposed pathway involves:
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Coupling Reaction: Reacting 3,4-dichlorobenzylamine with (S)-N-methyl-2-aminopropionamide using coupling agents such as HATU or EDCl.
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Chiral Resolution: Enantiomeric purification via chiral chromatography or enzymatic resolution to isolate the S-enantiomer.
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Purification: Recrystallization or column chromatography to achieve >95% purity.
Table 2: Representative Reaction Conditions
| Parameter | Condition |
|---|---|
| Solvent | Anhydrous DMF or THF |
| Temperature | 0–25°C |
| Coupling Agent | HATU, EDCl, or DCC |
| Reaction Time | 12–24 hours |
Critical factors include moisture exclusion and inert atmosphere maintenance to prevent side reactions.
Physicochemical and Spectroscopic Properties
While experimental data for the 3,4-dichloro isomer are unavailable, inferences from related compounds suggest:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and low solubility in water.
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Stability: Susceptible to hydrolysis under acidic or basic conditions due to the amide bond.
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Spectroscopy:
Pharmacological Profile
Structural analogs of (S)-2-Amino-N-(3,4-dichloro-benzyl)-N-methyl-propionamide exhibit diverse biological activities:
Receptor Interactions
Piperazine derivatives with dichlorophenyl groups demonstrate high affinity for κ-opioid and μ-opioid receptors . For example, (S,S)-configured methyl carbamates show subnanomolar binding (κ: Kᵢ = 0.31 nM; μ: Kᵢ = 0.36 nM) . While direct evidence for the 3,4-dichloro variant is lacking, its structural similarity suggests potential receptor modulation.
Enzymatic Activity
Pyridazinone analogs with chloro substituents exhibit anti-inflammatory and antimicrobial properties . The dichlorobenzyl moiety may enhance interactions with hydrophobic enzyme pockets, though target specificity remains unverified.
Therapeutic Applications
Hypothetical applications, extrapolated from related compounds, include:
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Neurological Disorders: Modulation of neurotransmission via opioid or serotonin receptors .
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Inflammation: Inhibition of pro-inflammatory mediators like bradykinin or matrix metalloproteases .
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Oncology: Potential antiproliferative effects through kinase or protease inhibition .
Recent Developments and Future Directions
Recent patents highlight the therapeutic potential of dichlorophenyl-containing compounds in treating inflammation and cancer . Future research should prioritize:
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Stereoselective Synthesis: Optimizing enantiomeric excess for pharmacological studies.
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Target Identification: High-throughput screening against kinase and GPCR libraries.
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ADME Profiling: Assessing bioavailability and metabolic pathways.
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